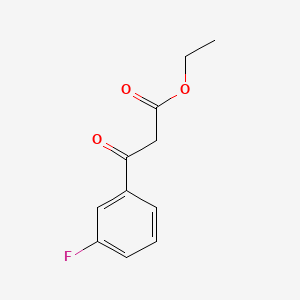

Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

ethyl 3-(3-fluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLABEWHVTXMKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366375 | |

| Record name | Ethyl 3-(3-fluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33166-77-7 | |

| Record name | Ethyl 3-(3-fluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33166-77-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in organic synthesis, particularly for the preparation of various pharmaceutical and agrochemical compounds. This document outlines a robust synthetic protocol, detailed characterization data, and experimental workflows to assist researchers in the successful preparation and validation of this target molecule.

Synthesis of this compound

The synthesis of this compound is most effectively achieved via a crossed Claisen condensation reaction. This method involves the condensation of 3'-fluoroacetophenone with diethyl carbonate in the presence of a strong base, such as sodium hydride. The reaction proceeds by the formation of an enolate from 3'-fluoroacetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. Subsequent elimination of an ethoxide ion yields the desired β-keto ester.

A detailed experimental protocol, adapted from the synthesis of the analogous Ethyl 3-(4'-fluorophenyl)-3-oxopropanoate, is provided below.[1]

Experimental Protocol: Synthesis via Claisen Condensation

Materials:

-

3'-Fluoroacetophenone

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry diethyl ether

-

Pentane

-

Ethanol

-

Concentrated hydrochloric acid

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Nitrogen gas

Procedure:

-

Preparation of Sodium Hydride: In a flask under a nitrogen atmosphere, wash 60% sodium hydride in mineral oil twice with pentane to remove the oil. Decant the pentane and dry the sodium hydride under a stream of nitrogen.

-

Reaction Setup: To the dried sodium hydride, add diethyl carbonate at room temperature (20-25°C).

-

Addition of 3'-Fluoroacetophenone: Begin the dropwise addition of a solution of 3'-fluoroacetophenone in dry diethyl ether. The reaction mixture should be stirred continuously under a nitrogen atmosphere.

-

Initiation and Reflux: After the addition of approximately 10% of the 3'-fluoroacetophenone solution, add a few drops of ethanol to initiate the reaction, which is evidenced by gas evolution. Continue the dropwise addition of the remaining 3'-fluoroacetophenone solution over one hour at a rate that maintains a gentle reflux.

-

Completion of Reaction: After the addition is complete, add additional dry diethyl ether to facilitate stirring and reflux the reaction mixture under nitrogen for 3 hours.

-

Work-up:

-

Cool the reaction mixture to 0°C.

-

Carefully add water to quench the excess sodium hydride until all solids dissolve. This process is exothermic.

-

Separate the diethyl ether phase.

-

Acidify the aqueous phase to a pH of 1 with concentrated hydrochloric acid.

-

Extract the aqueous phase twice with diethyl ether.

-

Combine all the diethyl ether phases and wash with a saturated sodium chloride solution.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product as an oil.

-

-

Purification: Purify the crude oil by fractional distillation under reduced pressure (e.g., ~1 mm Hg) to yield this compound as a colorless liquid.

Synthesis Workflow

Characterization of this compound

Physicochemical Properties

| Property | Value |

| CAS Number | 33166-77-7 |

| Molecular Formula | C₁₁H₁₁FO₃ |

| Molecular Weight | 210.20 g/mol |

| Appearance | Colorless to light yellow liquid[3] |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound. The data for the 4-fluoro isomer is provided for comparison where specific 3-fluoro isomer data is unavailable.

| Technique | Expected Data for this compound | Reference Data for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate |

| ¹H NMR | Expected signals for ethyl group (triplet and quartet), methylene protons adjacent to the carbonyl groups, and aromatic protons with splitting patterns characteristic of a 1,3-disubstituted benzene ring. | ¹H NMR data is available and consistent with the structure.[3] |

| ¹³C NMR | Expected signals for the ethyl group carbons, the methylene carbon, the two carbonyl carbons (keto and ester), and the aromatic carbons, with the carbon attached to fluorine showing a characteristic C-F coupling. | ¹³C NMR spectra are available.[4] |

| IR Spectroscopy | Characteristic absorption bands for C=O stretching (ketone and ester), C-O stretching, C-F stretching, and aromatic C-H and C=C stretching. | ATR-IR spectra are available.[4] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (210.20 g/mol ) and characteristic fragmentation patterns. | GC-MS data is available.[4] |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for liquid samples.

Mass Spectrometry (MS): Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

Characterization Workflow

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The outlined Claisen condensation protocol offers a reliable and efficient method for its preparation. The detailed characterization workflow ensures the structural integrity and purity of the final product, which is crucial for its application in research and development, particularly in the fields of medicinal chemistry and drug discovery. Researchers are encouraged to consult the cited literature for further details and to obtain specific characterization data from commercial suppliers when required.

References

An In-depth Technical Guide to Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(3-fluorophenyl)-3-oxopropanoate, a fluorinated β-keto ester, is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a potential intermediate in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its known applications and biological significance.

Chemical Identity and Properties

This compound is an organic compound with the systematic IUPAC name this compound. It is also commonly referred to as ethyl 3-fluorobenzoylacetate.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| CAS Number | 33166-77-7[1][2][3][4][5][6][7][8][9] |

| Molecular Formula | C₁₁H₁₁FO₃[4][6] |

| Molecular Weight | 210.20 g/mol [6] |

| Boiling Point | 262-263 °C (lit.)[10] |

| Density | 1.166 g/mL at 25 °C (lit.)[10] |

| Refractive Index (n²⁰/D) | 1.5172 (lit.)[10] |

| Flash Point | >230 °F[10] |

| Storage Temperature | Room Temperature, Sealed in dry conditions[10] |

| Appearance | Colorless to orange liquid[10] |

| SMILES | O=C(OCC)CC(C1=CC=CC(F)=C1)=O[2] |

Synthesis

The primary synthetic route to this compound is the Claisen condensation of 3'-fluoroacetophenone with diethyl carbonate using a strong base such as sodium hydride.

Experimental Protocol: Claisen Condensation

This protocol is a general procedure for the synthesis of β-keto esters from acetophenones and can be adapted for the specific synthesis of this compound.[10]

Materials:

-

3'-Fluoroacetophenone

-

Diethyl carbonate

-

Sodium hydride (NaH)

-

Toluene (anhydrous)

-

Glacial acetic acid

-

Ice-cold water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reflux and extraction

-

Rotary evaporator

Procedure:

-

To a stirring suspension of sodium hydride (NaH) and diethyl carbonate in toluene, a solution of 3'-fluoroacetophenone in toluene is added dropwise under reflux.

-

The reaction mixture is allowed to reflux and is stirred for 20 minutes after the addition is complete.

-

After cooling to room temperature, the mixture is acidified with glacial acetic acid.

-

Ice-cold water is added, and the mixture is extracted with toluene.

-

The organic extract is then dried over anhydrous magnesium sulfate (MgSO₄).

-

The toluene is evaporated in vacuo to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic workflow for the preparation of the target compound.

Spectroscopic Data

Expected ¹H NMR Features:

-

Keto form: A triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the methylene protons adjacent to the two carbonyl groups, and multiplets for the aromatic protons.

-

Enol form: A separate set of signals for the ethyl group, a singlet for the vinylic proton, a broad singlet for the enolic hydroxyl proton, and multiplets for the aromatic protons.

Expected ¹³C NMR Features:

-

Signals for the carbonyl carbons of the ketone and ester groups, signals for the carbons of the ethyl group, a signal for the methylene carbon in the keto form, signals for the vinylic carbons in the enol form, and signals for the aromatic carbons, including characteristic C-F couplings.

Biological Activity and Applications in Drug Development

The biological activities of this compound are not extensively documented in publicly available literature. However, the β-keto ester moiety is a common pharmacophore and a versatile synthetic intermediate in medicinal chemistry.

Fluorinated organic molecules often exhibit enhanced metabolic stability and binding affinity to biological targets.[11] Therefore, this compound serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds, which are scaffolds for many biologically active molecules.

Potential applications in drug development include its use as a precursor for the synthesis of:

-

Pyrazolones: These compounds are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[12]

-

Quinolones: A class of broad-spectrum antibiotics.

-

Other heterocyclic systems: The reactivity of the β-dicarbonyl unit allows for condensation reactions with various nucleophiles to construct diverse ring systems of medicinal interest.

While direct biological data is scarce, the structural alerts present in the molecule suggest its potential as a precursor for compounds with various biological activities, including anticancer and antimicrobial properties.[11] Further research is warranted to fully elucidate the pharmacological profile of derivatives synthesized from this compound.

Diagram 2: Potential Applications in Medicinal Chemistry

Caption: Potential synthetic pathways to bioactive molecules.

Conclusion

This compound is a readily accessible and versatile chemical intermediate. While detailed biological studies on the compound itself are limited, its utility as a precursor for a wide range of potentially bioactive heterocyclic compounds makes it a molecule of significant interest to the research and drug development community. The synthetic protocol provided, based on the well-established Claisen condensation, offers a reliable method for its preparation. Further investigation into the pharmacological properties of its derivatives is a promising area for future research.

References

- 1. en.huatengsci.com [en.huatengsci.com]

- 2. 33166-77-7|this compound|BLD Pharm [bldpharm.com]

- 3. 33166-77-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 6. cas 33166-77-7|| where to buy this compound [chemenu.com]

- 7. CAS 33166-77-7 | 2629-3-X7 | MDL MFCD03424809 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. Ethyl (3-fluorobenzoyl)acetate | 33166-77-7 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. Ethyl (3-fluorobenzoyl)acetate | 33166-77-7 [chemicalbook.com]

- 11. Buy Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate [smolecule.com]

- 12. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-fluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester of significant interest in synthetic organic chemistry and drug discovery. The presence of the fluorine atom on the phenyl ring can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for novel pharmaceutical agents. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This technical guide provides a detailed overview of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound, along with standardized experimental protocols for acquiring such data.

It is important to note that while spectroscopic data for the related isomer, ethyl 3-(4-fluorophenyl)-3-oxopropanoate, is available, specific experimental spectra for the 3-fluoro isomer are not readily found in publicly accessible databases. Therefore, the data presented in the following tables are predicted values based on the analysis of its chemical structure and comparison with analogous compounds.

Data Presentation

The anticipated spectroscopic data for this compound are summarized in the tables below. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.2-1.4 | Triplet | 3H | -OCH₂CH ₃ |

| ~3.5 | Singlet | 2H | -C(=O)CH ₂C(=O)- |

| ~4.1-4.3 | Quartet | 2H | -OCH ₂CH₃ |

| ~7.2-7.8 | Multiplet | 4H | Aromatic Protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -OCH₂C H₃ |

| ~45 | -C(=O)C H₂C(=O)- |

| ~62 | -OC H₂CH₃ |

| ~115 (d, J ≈ 22 Hz) | C4-F |

| ~120 (d, J ≈ 21 Hz) | C2-F |

| ~124 (d, J ≈ 3 Hz) | C6 |

| ~130 (d, J ≈ 8 Hz) | C5 |

| ~136 (d, J ≈ 6 Hz) | C1 |

| ~162 (d, J ≈ 245 Hz) | C3-F |

| ~167 | C =O (ester) |

| ~192 | C =O (keto) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050-3100 | C-H stretch (aromatic) |

| ~2900-3000 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1690 | C=O stretch (ketone) |

| ~1600, 1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

| ~1100 | C-F stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 210 | [M]⁺ (Molecular Ion) |

| 182 | [M - C₂H₄]⁺ |

| 165 | [M - OC₂H₅]⁺ |

| 137 | [M - COOC₂H₅]⁺ |

| 123 | [FC₆H₄CO]⁺ |

| 95 | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra using a 300 or 500 MHz spectrometer.

-

Acquire ¹³C NMR spectra using the same instrument, with proton decoupling.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

If the sample is a liquid, place a drop of the neat liquid between two KBr or NaCl plates.

-

If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., acetone, dichloromethane), apply a drop of the solution to a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will generate the IR spectrum, typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.

-

Data Acquisition: Acquire the mass spectrum, scanning over an appropriate m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

The Advent of Fluorinated β-Keto Esters: A Technical Guide to Their Discovery and Historical Synthesis

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and synthesis of fluorinated β-keto esters. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, providing an in-depth exploration of the foundational synthetic methodologies, key historical milestones, and the evolution of these pivotal compounds in organic chemistry.

Fluorinated β-keto esters have emerged as indispensable building blocks in modern science, primarily due to the unique physicochemical properties imparted by the fluorine atom. Their integration into pharmaceuticals, agrochemicals, and advanced materials has led to significant advancements in these fields. This guide traces the historical trajectory of these compounds, from their theoretical conception, rooted in the pioneering work of early organofluorine chemists, to the development of robust synthetic protocols that enabled their widespread use.

Early Pioneers and Foundational Syntheses

The story of fluorinated β-keto esters is intrinsically linked to the broader history of organofluorine chemistry. A pivotal figure in this field was the Belgian chemist Frédéric Swarts (1866-1940). While not definitively credited with the first synthesis of a fluorinated β-keto ester, his groundbreaking work from the 1890s onwards, including the development of the "Swarts reaction" for introducing fluorine into organic molecules, was fundamental.[1] He was the first to synthesize trifluoroacetic acid in 1922, a key precursor for many fluorinated compounds.[2]

The first syntheses of fluorinated β-keto esters were not documented as singular breakthrough events but rather as a logical extension of existing organic reactions to newly accessible fluorinated starting materials. The classical method for forming β-keto esters, the Claisen condensation , first reported by Rainer Ludwig Claisen in 1887, proved to be the workhorse for early syntheses of their fluorinated analogs.[3] This reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester.[3]

One of the earliest documented applications of the Claisen condensation to produce a fluorinated dicarbonyl compound was by Reid and Calvin in 1950 for the synthesis of 2-thenoyltrifluoroacetone.[4] This work demonstrated the feasibility of using fluorinated esters as substrates in this venerable reaction. The primary substrates for these early syntheses were ethyl trifluoroacetate and ethyl acetate, which, in the presence of a strong base like sodium ethoxide, yield ethyl 4,4,4-trifluoroacetoacetate.

The Classical Claisen Condensation: A Detailed Look

The synthesis of ethyl 4,4,4-trifluoroacetoacetate via the Claisen condensation represents a cornerstone in the history of fluorinated β-keto esters. The reaction hinges on the generation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent loss of an ethoxide leaving group yields the desired product.

Below is a generalized workflow for this classical synthesis, compiled from various historical and patent literature sources.

Caption: Generalized workflow for the classical Claisen condensation synthesis of ethyl 4,4,4-trifluoroacetoacetate.

Experimental Protocols

Protocol 1: Synthesis of Ethyl Trifluoroacetate (Precursor)

This protocol is based on the esterification of trifluoroacetic acid with ethanol, a common method for producing the necessary fluorinated starting material.

-

Materials:

-

Trifluoroacetic acid (114 g)

-

Absolute ethanol (138 g)

-

Concentrated sulfuric acid (5 mL)

-

-

Procedure:

-

Combine trifluoroacetic acid, absolute ethanol, and concentrated sulfuric acid in a 500 mL flask equipped with a reflux condenser.

-

Heat the mixture at reflux for 3 hours.

-

Replace the reflux condenser with a distillation apparatus.

-

Distill the mixture, collecting the fraction that boils at approximately 70 °C.

-

Dry the collected distillate over anhydrous calcium chloride (CaCl₂) and then sodium sulfate (Na₂SO₄) overnight.

-

Purify the dried product by fractional distillation to yield pure ethyl trifluoroacetate.[5]

-

-

Quantitative Data:

-

Yield: ~62.5%

-

Boiling Point: 59-61 °C

-

Protocol 2: Claisen Condensation to Ethyl 4,4,4-Trifluoroacetoacetate

This protocol is a representative example of the Claisen condensation using sodium ethoxide as the base, adapted from patent literature.[2]

-

Materials:

-

Absolute ethanol (200 mL)

-

20% Sodium ethoxide in ethanol solution (510 g, 1.5 mol)

-

Ethyl acetate (105.6 g, 1.2 mol)

-

Ethyl trifluoroacetate (142 g, 1.0 mol)

-

Concentrated sulfuric acid (166.6 g, 1.7 mol)

-

-

Procedure:

-

To a suitable reactor at 25 °C, add 200 mL of absolute ethanol, followed by the sodium ethoxide solution and then the ethyl acetate.

-

Cool the reaction mixture to between 5 and 10 °C.

-

Slowly add the ethyl trifluoroacetate dropwise, maintaining the reaction temperature between 10 and 20 °C.

-

After the addition is complete, raise the temperature to 60 °C and maintain for 2 hours.

-

Cool the reaction mixture again to 10-15 °C.

-

Neutralize the mixture by adding concentrated sulfuric acid dropwise, keeping the temperature between 20 and 30 °C.

-

After neutralization, allow the reaction to stir at 30 °C for 2.5 hours, during which a sodium sulfate precipitate will form.

-

Filter the mixture to remove the sodium sulfate precipitate. Wash the filter cake with ethyl acetate.

-

The resulting filtrate is then purified by vacuum distillation to yield ethyl 4,4,4-trifluoroacetoacetate.[2]

-

Summary of Quantitative Data from Classical Syntheses

| Product | Reactants | Base | Solvent | Yield | Purity | Boiling Point | Reference |

| Ethyl 4,4,4-trifluoroacetoacetate | Ethyl trifluoroacetate, Ethyl acetate | Sodium ethoxide | Ethanol | 85.3% | 95.2% | Not specified | [2] |

| Ethyl 4,4,4-trifluoroacetoacetate | Ethyl trifluoroacetate, Ethyl acetate | Sodium ethoxide | Tetrahydrofuran | 83.4% | 95.5% | Not specified | [2] |

| Ethyl 4,4,4-trifluoroacetoacetate | Ethyl trifluoroacetate, Ethyl acetate | Sodium ethoxide | Cyclohexane | 74.7% | 99.1% | Not specified | [2] |

The Evolution to Modern Synthetic Methods

The classical Claisen condensation, while effective, often required stoichiometric amounts of strong, hazardous bases like sodium ethoxide or sodium hydride, making large-scale synthesis challenging.[6] This spurred the development of more efficient and selective methods in the latter half of the 20th century and into the 21st century.

The timeline below illustrates the progression from classical methods to modern catalytic approaches for the synthesis of fluorinated β-keto esters and related compounds.

Caption: A timeline of key developments in the synthesis of fluorinated β-keto esters.

The advent of stable electrophilic fluorinating agents like Selectfluor® and N-fluorobenzensulfonimide (NFSI) revolutionized the field, allowing for the direct fluorination of β-keto esters.[7] This opened the door to asymmetric synthesis, a critical development for the pharmaceutical industry.

In the early 2000s, significant breakthroughs were made in both metal-catalyzed and organocatalytic asymmetric fluorination. Togni and Hintermann described the use of a Ti/TADDOL complex for the catalytic α-fluorination of acyclic β-keto esters. Concurrently, the first organocatalytic asymmetric fluorination using phase-transfer catalysis (PTC) with cinchona alkaloids was reported by Kim and Park in 2002.[7] These pioneering works laid the foundation for the highly efficient and enantioselective methods available to chemists today.

Conclusion

The journey of fluorinated β-keto esters from laboratory curiosities to indispensable synthetic intermediates is a testament to the evolution of organic chemistry. The initial discovery, enabled by the foundational work of pioneers like Frédéric Swarts and the application of classical reactions like the Claisen condensation, paved the way for their use in critical applications. The subsequent development of sophisticated catalytic methods has dramatically expanded the synthetic toolbox, allowing for the precise and efficient construction of complex fluorinated molecules. This rich history underscores the continuous drive for innovation in chemical synthesis, a pursuit that continues to shape the future of medicine and materials science.

References

- 1. byjus.com [byjus.com]

- 2. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 3. Lu Le Laboratory: Preparation of Ethyl Acetoacetate - Claisen Condensation - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 4. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]

- 5. prepchem.com [prepchem.com]

- 6. US5493025A - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]

- 7. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]

Keto-Enol Tautomerism in Ethyl 3-(3-fluorophenyl)-3-oxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the keto-enol tautomerism of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate, a β-ketoester of interest in medicinal chemistry and drug development. The document outlines the fundamental principles governing this tautomeric equilibrium, including the influence of solvent polarity and the electronic effects of the meta-fluorine substituent. Detailed, albeit generalized, experimental protocols for the synthesis and characterization of this compound are presented. Spectroscopic data, including 1H NMR, 13C NMR, and IR, are discussed in the context of identifying and quantifying the keto and enol tautomers. Due to the limited availability of specific experimental data for this exact compound in the public domain, this guide combines established principles of physical organic chemistry with data from closely related analogues to provide a comprehensive framework for its study.

Introduction

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds like this compound, this equilibrium is particularly significant as both tautomers can be present in appreciable amounts. The position of this equilibrium is sensitive to various factors, including the structure of the compound, the solvent, and the temperature.[2] Understanding and controlling this tautomerism is crucial in drug development, as the different tautomers may exhibit distinct biological activities, pharmacokinetic properties, and chemical reactivity.

The presence of a fluorine atom on the phenyl ring introduces an electronic effect that can influence the stability of the tautomers. This guide will explore the nature of this influence and provide the necessary tools to investigate it experimentally and computationally.

Tautomeric Equilibrium

The keto-enol tautomerism of this compound involves the interconversion of the keto and enol forms, as depicted below. The enol form is stabilized by an intramolecular hydrogen bond, forming a quasi-aromatic six-membered ring.

Caption: Keto-enol tautomerism of this compound.

The equilibrium constant, Keq, is defined as the ratio of the concentration of the enol tautomer to the keto tautomer.

Keq = [Enol] / [Keto]

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound is the Claisen condensation of 3-fluoroacetophenone with diethyl carbonate.

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

Preparation: To a suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add diethyl carbonate (1.5 eq) dropwise at 0 °C.

-

Addition of Ketone: A solution of 3-fluoroacetophenone (1.0 eq) in anhydrous THF is added dropwise to the stirred suspension at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, the reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization and Determination of Tautomeric Ratio

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is the most direct method for determining the keto-enol ratio in solution.[2] The methylene protons (-CH2-) of the keto form and the methine proton (=CH-) of the enol form typically appear at distinct chemical shifts. By integrating these signals, the relative amounts of the two tautomers can be calculated.

Workflow for NMR Analysis:

Caption: Workflow for determining the keto-enol ratio by 1H NMR.

1H NMR Spectral Data Interpretation (in CDCl3):

Based on available data for similar compounds, the following approximate chemical shifts are expected:[3]

| Tautomer | Protons | Expected Chemical Shift (δ, ppm) |

| Keto | -CH2- | ~ 3.5 - 4.0 |

| Enol | =CH- | ~ 5.5 - 6.0 |

| Enol | -OH | ~ 12.0 - 13.0 (broad) |

| Keto/Enol | -OCH2CH3 | ~ 4.2 (q), ~1.3 (t) |

| Keto/Enol | Aromatic-H | ~ 7.0 - 7.8 |

Calculation of Tautomer Ratio:

The percentage of the enol form can be calculated using the following formula, where Ienol is the integral of the enol methine proton and Iketo is the integral of the keto methylene protons:

% Enol = [Ienol / (Ienol + (Iketo / 2))] x 100

13C NMR Spectroscopy:

13C NMR can also be used to characterize the tautomers. The keto form will show two distinct carbonyl signals (ketone and ester), while the enol form will have signals for the enolic carbons and a single ester carbonyl.

Expected 13C NMR Chemical Shifts (in CDCl3): [3]

| Tautomer | Carbon | Expected Chemical Shift (δ, ppm) |

| Keto | C=O (ketone) | ~ 190 - 200 |

| Keto | C=O (ester) | ~ 165 - 175 |

| Keto | -CH2- | ~ 45 - 55 |

| Enol | =C-O | ~ 170 - 180 |

| Enol | =C-H | ~ 90 - 100 |

| Enol | C=O (ester) | ~ 165 - 175 |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can provide qualitative information about the presence of both tautomers. The keto form will exhibit two distinct carbonyl stretching frequencies, while the enol form will show a broader, lower frequency carbonyl stretch (due to conjugation and hydrogen bonding) and a broad O-H stretch.[4]

Expected IR Absorption Bands (neat or in solution):

| Tautomer | Functional Group | Expected Wavenumber (cm-1) |

| Keto | C=O (ketone) | ~ 1720 - 1740 |

| Keto | C=O (ester) | ~ 1735 - 1750 |

| Enol | C=O (ester, conjugated) | ~ 1650 - 1670 |

| Enol | C=C | ~ 1600 - 1640 |

| Enol | O-H (intramolecular H-bond) | ~ 2500 - 3200 (broad) |

Influence of Solvents on Tautomeric Equilibrium

The keto-enol equilibrium is highly dependent on the solvent.[2] Generally, polar protic solvents tend to stabilize the more polar keto tautomer by forming intermolecular hydrogen bonds, thus shifting the equilibrium towards the keto form. Nonpolar solvents, on the other hand, favor the less polar, intramolecularly hydrogen-bonded enol tautomer.

Expected Trend of % Enol in Different Solvents:

Nonpolar (e.g., Hexane, CCl4) > Moderately Polar (e.g., CHCl3, CH2Cl2) > Polar Aprotic (e.g., Acetone, DMSO) > Polar Protic (e.g., Methanol, Water)

Table of Expected Keto-Enol Ratios in Various Solvents (Hypothetical Data):

| Solvent | Dielectric Constant (ε) | % Keto (approx.) | % Enol (approx.) | Keq (approx.) |

| Hexane | 1.9 | 20 | 80 | 4.0 |

| Chloroform-d | 4.8 | 40 | 60 | 1.5 |

| Acetone-d6 | 21 | 70 | 30 | 0.43 |

| DMSO-d6 | 47 | 85 | 15 | 0.18 |

| Methanol-d4 | 33 | 90 | 10 | 0.11 |

Electronic Effect of the 3-Fluoro Substituent

The fluorine atom at the meta position of the phenyl ring is an electron-withdrawing group due to its high electronegativity (inductive effect), but also a weak π-donor (resonance effect). The inductive effect is generally dominant for halogens. An electron-withdrawing group on the phenyl ring increases the acidity of the α-protons in the keto form, which can favor enolization. However, it also destabilizes the developing positive charge on the carbonyl carbon in the enol form. The overall effect on the keto-enol equilibrium is a balance of these opposing factors. For a meta substituent, the inductive effect is more pronounced than the resonance effect. Therefore, it is anticipated that the 3-fluoro substituent will slightly favor the enol form compared to the unsubstituted ethyl benzoylacetate.

Conclusion

The keto-enol tautomerism of this compound is a dynamic equilibrium influenced by both the intrinsic electronic properties of the molecule and the surrounding solvent environment. This guide has provided a comprehensive framework for the synthesis, characterization, and analysis of this tautomerism. While specific experimental data for this compound remains scarce, the principles and methodologies outlined herein offer a robust approach for researchers to determine the quantitative aspects of its keto-enol equilibrium. Such studies are essential for a deeper understanding of its chemical behavior and for its potential applications in drug discovery and development. Further experimental and computational studies are warranted to precisely quantify the tautomeric ratios and to fully elucidate the electronic and steric effects at play.

References

An In-depth Technical Guide to the Solubility of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate in Common Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate. A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound in common organic solvents. In light of this, the document provides a detailed, generalized experimental protocol for the systematic determination of its solubility. This guide is intended to equip researchers with the necessary methodology to generate reliable and reproducible solubility data in their own laboratory settings. The presented protocol is based on the widely accepted "shake-flask" method, a standard for equilibrium solubility determination. Additionally, a logical workflow for this experimental procedure is provided in a visual format to aid in practical implementation.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not available in peer-reviewed literature or chemical databases. Researchers are advised to determine these values experimentally to ensure accuracy for their specific applications, such as reaction optimization, purification, and formulation development. The following sections provide a robust framework for this determination.

Theoretical Solubility Profile

The molecular structure of this compound, featuring a polar ester group and a fluorinated phenyl ring, alongside a keto-enol tautomerism potential, suggests a varied solubility profile. It is anticipated to be soluble in a range of polar aprotic and moderately polar protic solvents. The presence of the fluorophenyl group may also confer some solubility in less polar aromatic solvents. However, its solubility is expected to be limited in highly non-polar aliphatic solvents and in water.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Likely Soluble | The polar ester and ketone functionalities should interact favorably with these solvents. |

| Polar Protic | Methanol, Ethanol | Likely Soluble | Capable of hydrogen bonding with the carbonyl oxygens of the solute. |

| Chlorinated | Dichloromethane, Chloroform | Likely Soluble | Good general solvents for a wide range of organic compounds. |

| Aromatic | Toluene | Moderately Soluble to Soluble | The fluorophenyl ring should have favorable interactions with the aromatic solvent. |

| Non-polar Aliphatic | Hexane, Heptane | Likely Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in these solvents. |

| Aqueous | Water | Likely Insoluble | The large organic structure is expected to dominate over the polar groups, leading to poor water solubility. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in a given organic solvent using the shake-flask method. This method is considered a gold standard for its reliability and reproducibility.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg or better)

-

Vials with screw caps and inert liners (e.g., PTFE)

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature orbital shaker set to a specific temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours). The time required should be determined by preliminary experiments to ensure that the concentration of the solute in the liquid phase does not change over a further period of agitation.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed for a set duration (e.g., 15 minutes at 3000 rpm).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately weigh the filtered aliquot.

-

Dilute the filtered aliquot with a known volume of the same solvent in a volumetric flask to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC or GC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for both the solute and the solvents being used.

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

A Technical Guide to the Presumed Thermal Stability and Decomposition of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability and decomposition of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate is not publicly available. This guide, therefore, provides a theoretical framework based on the known chemistry of related β-keto esters and fluorinated aromatic compounds. The information herein is intended to guide researchers in designing and interpreting experiments to characterize this molecule.

Introduction

This compound is a β-keto ester containing a fluorinated aromatic ring. Such molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, including altered metabolic stability and electronic characteristics. Understanding the thermal stability and decomposition pathways of this compound is critical for its safe handling, storage, formulation, and application, particularly in processes involving elevated temperatures.

This technical guide outlines the expected thermal behavior of this compound, proposes potential decomposition pathways, and provides standardized experimental protocols for its characterization using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Predicted Thermal Behavior and Stability

The thermal stability of this compound will be dictated by the strength of its covalent bonds and the presence of reactive functional groups. The primary points of thermal lability are expected to be the ester and ketone functionalities, as well as the carbon-fluorine bond on the aromatic ring at higher temperatures.

Expected Thermal Events:

-

Decomposition Onset: The initial decomposition is likely to involve the ester group, potentially through decarboxylation or cleavage of the ethyl group. This is a common decomposition pathway for β-keto esters.

-

Influence of Fluorine: The electron-withdrawing nature of the fluorine atom can influence the stability of the aromatic ring and the adjacent ketone. While the C-F bond is strong, at high temperatures, fluorinated aromatic compounds can decompose to release hydrogen fluoride (HF) and other fluorinated species.

-

Boiling Point: For context, the isomeric Ethyl 3-(4-fluorophenyl)-3-oxopropanoate has a reported boiling point of 117-120 °C, which provides an estimate of the temperature at which vaporization becomes significant.

Quantitative Data (Hypothetical)

In the absence of experimental data, the following table presents a hypothetical summary of the kind of quantitative information that would be obtained from thermal analysis experiments. These values are for illustrative purposes and should be determined experimentally.

| Parameter | Technique | Hypothetical Value | Notes |

| Onset of Decomposition (Tonset) | TGA | 180 - 220 °C | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | TGA/DTG | 230 - 270 °C | The peak of the derivative of the TGA curve. |

| Residue at 600 °C | TGA | < 5% | The amount of non-volatile material remaining. |

| Melting Point (Tm) | DSC | 70 - 90 °C | If the compound is a solid at room temperature. |

| Enthalpy of Fusion (ΔHf) | DSC | 20 - 40 J/g | The energy required for melting. |

Proposed Decomposition Pathways

The decomposition of this compound is likely to proceed through several competing pathways. The major fragmentation patterns are anticipated to be:

-

Decarboxylation: A classic reaction for β-keto esters, leading to the loss of carbon dioxide and the formation of 3-fluorophenyl ethyl ketone.

-

Ester Pyrolysis: Elimination of ethene and formation of the corresponding carboxylic acid.

-

Aromatic Ring Fragmentation: At higher temperatures, the fluorophenyl ring may degrade, potentially leading to the formation of smaller fluorinated hydrocarbons and polycyclic aromatic compounds. The release of highly corrosive hydrogen fluoride (HF) is a significant possibility.

Below is a diagram illustrating a potential primary decomposition pathway.

Caption: Proposed Primary Decomposition Pathway

Experimental Protocols

To experimentally determine the thermal stability and decomposition of this compound, the following standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

5.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound decomposes and to quantify the mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

-

Data Analysis: Plot the sample mass (or mass percentage) as a function of temperature. The onset of decomposition is determined from the initial significant deviation from the baseline. The derivative of the mass loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

5.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion, and to detect any other phase transitions or exothermic decomposition events.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.

-

Experimental Conditions:

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C).

-

Heat the sample to a temperature above its expected melting point but below its decomposition temperature (e.g., 150 °C) at a heating rate of 10 °C/min.

-

Cool the sample back to the initial temperature at a rate of 10 °C/min.

-

Reheat the sample under the same conditions as the first heating scan to observe any changes in thermal behavior after the initial melt.

-

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

-

Data Analysis: Plot the heat flow as a function of temperature. Endothermic events, such as melting, will appear as peaks pointing down, while exothermic events, such as decomposition, will appear as peaks pointing up. The melting point is typically taken as the onset or peak of the melting endotherm.

The following diagram illustrates a typical experimental workflow for thermal analysis.

Caption: Experimental Workflow for Thermal Analysis

Safety Considerations

When heating this compound, it is crucial to assume that hazardous and corrosive gases may be evolved.

-

Ventilation: All thermal decomposition experiments should be conducted in a well-ventilated fume hood.

-

Off-gas Analysis: If possible, coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is highly recommended to identify the evolved decomposition products in real-time. This is particularly important for detecting the release of toxic gases such as carbon monoxide and hydrogen fluoride.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

While specific experimental data for this compound is currently lacking in the public domain, a theoretical assessment based on its chemical structure provides a valuable starting point for its thermal characterization. The compound is expected to undergo decomposition at elevated temperatures, likely initiated by decarboxylation or ester pyrolysis. Researchers are strongly encouraged to perform the described TGA and DSC experiments to obtain definitive data on its thermal stability and decomposition profile. Such data is essential for ensuring the safe and effective use of this compound in research and development.

A Technical Guide to Quantum Chemical Calculations for Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate, a member of the versatile β-keto ester class of compounds. For researchers, scientists, and professionals in drug development, understanding the molecular properties of such compounds is crucial for predicting reactivity, designing novel therapeutic agents, and interpreting experimental data. This document outlines the theoretical framework, computational methodologies, and expected outcomes from Density Functional Theory (DFT) calculations, including geometric optimization, vibrational analysis, and Frontier Molecular Orbital (FMO) analysis. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and accessibility.

Introduction

This compound belongs to the β-keto ester family, a class of organic compounds that are significant synthetic intermediates in the formation of a wide variety of molecular systems due to their unique structural unit, which features two electrophilic carbonyls and two nucleophilic carbons.[1] The presence of a fluorine atom on the phenyl ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and materials science.[2]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental method to investigate the molecular properties of such compounds. These calculations provide insights into molecular geometry, vibrational frequencies (FT-IR), and electronic characteristics, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[3][4] This theoretical assessment is invaluable for understanding reactivity, predicting potential reaction sites, and correlating molecular structure with biological activity.[5]

Computational Methodology

The following section details a typical computational protocol for performing quantum chemical calculations on this compound, based on established methods for similar organic molecules.[3][5][6]

2.1. Software and Theoretical Level All calculations are typically performed using a computational chemistry software package like Gaussian. The molecular structure of this compound is first modeled and its geometry is optimized. Density Functional Theory (DFT) is the chosen method for these calculations due to its balance of accuracy and computational efficiency.[3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311G(d,p) or a similar high-level basis set is recommended for achieving reliable results for structural and electronic properties.[3][7]

2.2. Geometric Optimization The initial structure of the molecule is subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum.

2.3. Vibrational Frequency Analysis Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory. These calculations predict the infrared (IR) spectrum of the molecule. The resulting frequencies and their corresponding vibrational modes (e.g., stretching, bending) are used to interpret experimental IR spectra and to confirm the nature of the stationary point on the potential energy surface.

2.4. Frontier Molecular Orbital and Electronic Property Analysis The energies of the HOMO and LUMO are critical for understanding the electronic behavior and reactivity of a molecule.[4] The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.[7] From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

-

Ionization Potential (I): I ≈ -EHOMO

-

Electron Affinity (A): A ≈ -ELUMO

-

Chemical Hardness (η): η = (I - A) / 2

-

Electronegativity (χ): χ = (I + A) / 2

-

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity and are crucial for structure-activity relationship studies.[8]

Results and Discussion

This section presents the expected theoretical data for this compound based on DFT calculations.

3.1. Optimized Molecular Geometry The geometry optimization yields the most stable 3D arrangement of the atoms. Spectroscopic evidence from similar β-keto esters confirms that these compounds predominantly exist in their keto tautomeric form.[5] Key structural parameters like bond lengths and angles provide a foundational understanding of the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters (Note: These are representative values. Actual calculated values may vary.)

| Parameter | Bond | Predicted Bond Length (Å) | Parameter | Atoms | Predicted Bond Angle (°) |

| Carbonyl C=O | C=O (keto) | 1.21 | C-C-C (keto) | C-C(O)-C | 118.5 |

| Carbonyl C=O | C=O (ester) | 1.22 | O-C-C (ester) | O=C-CH2 | 124.0 |

| C-C single bond | C(keto)-CH2 | 1.51 | C-O-C (ester) | C-O-CH2 | 116.0 |

| C-F bond | C(aromatic)-F | 1.35 | F-C-C (aromatic) | F-C-C | 119.0 |

| C-O single bond | C(ester)-O | 1.36 | H-C-H (methylene) | H-C-H | 109.5 |

3.2. Vibrational Analysis The calculated vibrational spectrum provides theoretical frequencies for comparison with experimental FT-IR data. The key vibrational modes for a β-keto ester include the stretching frequencies of the two carbonyl groups (keto and ester), C-H bonds, and the C-F bond.

Table 2: Predicted Vibrational Frequencies (Note: Calculated frequencies are often scaled by a factor, e.g., ~0.96 for B3LYP, to better match experimental data.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C=O Stretching (Keto) | C=O | ~1725 | Strong |

| C=O Stretching (Ester) | C=O | ~1745 | Strong |

| C-H Stretching (Aromatic) | C-H | ~3100 | Medium |

| C-H Stretching (Aliphatic) | CH₂, CH₃ | 2900 - 3000 | Medium-Strong |

| C-O Stretching (Ester) | C-O | 1150 - 1250 | Strong |

| C-F Stretching (Aromatic) | C-F | 1200 - 1280 | Strong |

| CH₂ Bending | CH₂ | ~1450 | Medium |

3.3. Frontier Molecular Orbital (FMO) Analysis FMO analysis is fundamental to understanding a molecule's chemical reactivity and kinetic stability.[4] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them dictates the molecule's excitability and reactivity.

Table 3: Predicted Electronic Properties and Reactivity Descriptors (Note: These values are illustrative, based on similar fluorinated aromatic compounds.[4][8])

| Parameter | Symbol | Predicted Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -7.15 | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | -1.25 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | ΔE | 5.90 | Indicates high kinetic stability and low reactivity |

| Ionization Potential | I | 7.15 | Energy required to remove an electron |

| Electron Affinity | A | 1.25 | Energy released when an electron is added |

| Chemical Hardness | η | 2.95 | Resistance to change in electron distribution |

| Electronegativity | χ | 4.20 | Power of an atom to attract electrons |

| Electrophilicity Index | ω | 2.98 | A measure of electrophilic character |

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The distribution of the HOMO and LUMO orbitals, typically visualized in 3D plots, would likely show the HOMO localized around the fluorophenyl ring and the LUMO centered on the dicarbonyl moiety, indicating these as the primary sites for nucleophilic and electrophilic attack, respectively.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the detailed investigation of molecules like this compound. The methodologies outlined in this guide, centered on Density Functional Theory, enable the prediction of key molecular properties including optimized geometry, vibrational spectra, and electronic reactivity descriptors. The theoretical data derived from these computations complements experimental findings, offering a deeper understanding of the molecule's behavior. For researchers in drug discovery and materials science, these insights are crucial for predicting molecular interactions, understanding structure-activity relationships, and guiding the synthesis of novel compounds with desired properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate [smolecule.com]

- 3. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of Ethyl 3-(3-fluorophenyl)-3-oxopropanoate, a fluorinated β-keto ester of significant interest in medicinal chemistry and drug development. The presence of a fluorine atom on the phenyl ring and the inherent keto-enol tautomerism of the β-dicarbonyl moiety governs its chemical reactivity and biological activity. This document details the synthesis, experimental characterization protocols, and computational analysis of this compound, presenting data in a clear, structured format to facilitate its application in research and development.

Introduction

This compound belongs to the class of β-keto esters, which are pivotal intermediates in organic synthesis. The incorporation of a fluorine atom into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated compounds are of great interest in the pharmaceutical industry. Understanding the precise molecular geometry and conformational dynamics of this compound is crucial for designing novel therapeutic agents and predicting their interactions with biological systems.

A key characteristic of this molecule is its existence as a mixture of keto and enol tautomers in equilibrium. This tautomerism plays a significant role in its reactivity and potential biological function. This guide will explore the structural details of both tautomers.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Claisen condensation reaction between 3'-fluoroacetophenone and diethyl carbonate, using a strong base such as sodium ethoxide or sodium hydride.[1]

Experimental Protocol: Claisen Condensation

Materials:

-

3'-Fluoroacetophenone

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry diethyl ether

-

Ethanol

-

Concentrated hydrochloric acid

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Pentane

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, 57.92 g (1.448 moles) of 60% sodium hydride is washed twice with pentane. The pentane is decanted, and the sodium hydride is dried under a stream of nitrogen.

-

171 g (1.448 moles) of diethyl carbonate is added to the flask at room temperature (20-25 °C).

-

A solution of 100 g (0.724 mole) of 3'-fluoroacetophenone in 100 ml of dry diethyl ether is prepared and placed in the dropping funnel.

-

Approximately 10% of the 3'-fluoroacetophenone solution is added to the stirred reaction mixture.

-

10 drops of ethanol are added to initiate the reaction, evidenced by the evolution of gas.

-

The remaining 3'-fluoroacetophenone solution is added dropwise over one hour at a rate that maintains a gentle reflux. The reaction mixture is stirred continuously under a nitrogen atmosphere.

-

After the addition is complete, 1 kg of dry diethyl ether is added to facilitate stirring, and the mixture is refluxed for 3 hours.

-

The reaction mixture is cooled to 0 °C in an ice bath. Water is carefully added to quench the excess sodium hydride until all solids dissolve.

-

The diethyl ether phase is separated. The aqueous phase is acidified to pH 1 with concentrated hydrochloric acid and then extracted twice with diethyl ether.

-

The combined diethyl ether phases are washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product as an orange oil.

-

The crude product is purified by fractional distillation under reduced pressure (approximately 1 mm Hg) to afford this compound as a colorless liquid.

Synthesis Workflow

Figure 1: Synthesis workflow for this compound.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by the presence of a 3-fluorophenyl group attached to a β-keto ester moiety. A critical aspect of its conformation is the existence of keto-enol tautomerism.

Keto-Enol Tautomerism

This compound exists as an equilibrium mixture of its keto and enol forms. The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the C=C double bond with the carbonyl group and the aromatic ring. The position of this equilibrium is influenced by factors such as the solvent and temperature.

Figure 2: Keto-enol tautomerism in a β-keto ester.

Computationally Derived Geometrical Parameters

Due to the absence of experimental crystal structure data, Density Functional Theory (DFT) calculations are the state-of-the-art method for obtaining reliable geometrical parameters. The following tables present illustrative bond lengths and angles for the keto and enol tautomers, based on DFT calculations (B3LYP/6-311++G(d,p)) of similar aromatic ketones.

Table 1: Predicted Bond Lengths (Å)

| Bond | Keto Tautomer (Predicted) | Enol Tautomer (Predicted) |

| C(ar)-C(ar) | 1.39 - 1.40 | 1.39 - 1.40 |

| C(ar)-F | 1.35 | 1.35 |

| C(ar)-C(=O) | 1.49 | 1.48 |

| C=O (keto) | 1.22 | 1.25 (ester), 1.33 (enol) |

| C-C (α-β) | 1.52 | 1.36 |

| C-O (ester) | 1.34 | 1.35 |

| O-C (ethyl) | 1.45 | 1.45 |

Table 2: Predicted Bond Angles (°)

| Angle | Keto Tautomer (Predicted) | Enol Tautomer (Predicted) |

| C(ar)-C(ar)-C(ar) | 119 - 121 | 119 - 121 |

| C(ar)-C(ar)-F | 118 | 118 |

| C(ar)-C-C | 119 | 121 |

| O=C-C | 121 | 123 |

| C-C-C | 112 | 125 |

| C-O-C | 117 | 117 |

Spectroscopic Characterization

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are essential for the structural elucidation and conformational analysis of this compound.

NMR Spectroscopy

Experimental Protocols:

-

¹H NMR Spectroscopy:

-

Dissolve approximately 10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Record the spectrum over a range of 0-13 ppm.

-

Process the data with appropriate phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Spectroscopy:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the proton-decoupled ¹³C NMR spectrum on a 100 MHz NMR spectrometer.

-

Record the spectrum over a range of 0-220 ppm.

-

Chemical shifts are referenced to the CDCl₃ solvent peak (77.16 ppm).

-

-

¹⁹F NMR Spectroscopy:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the proton-decoupled ¹⁹F NMR spectrum on a 376 MHz NMR spectrometer.

-

Chemical shifts are referenced to an external standard (e.g., CFCl₃ at 0 ppm).

-

Predicted NMR Data:

The following tables summarize the predicted chemical shifts for the keto and enol tautomers of this compound.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm)

| Protons | Keto Tautomer (Predicted) | Enol Tautomer (Predicted) | Multiplicity |

| -CH₃ (ethyl) | 1.2 - 1.3 | 1.3 - 1.4 | Triplet |

| -CH₂- (ester) | 3.9 - 4.0 | 5.6 - 5.7 | Singlet |

| -CH₂- (ethyl) | 4.1 - 4.2 | 4.2 - 4.3 | Quartet |

| Aromatic-H | 7.2 - 8.0 | 7.1 - 7.8 | Multiplet |

| Enolic -OH | N/A | 12.5 - 12.7 | Singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | Keto Tautomer (Predicted) | Enol Tautomer (Predicted) |

| -CH₃ (ethyl) | ~14 | ~14 |

| -CH₂- (ester) | ~45 | ~90 |

| -CH₂- (ethyl) | ~61 | ~60 |

| Aromatic-C | 115 - 165 | 115 - 165 |

| C=O (ester) | ~167 | ~172 |

| C=O (keto) | ~192 | N/A |

| C-OH (enol) | N/A | ~178 |

Table 5: Predicted ¹⁹F NMR Chemical Shift (δ, ppm)

| Fluorine | Predicted Chemical Shift |

| Aromatic C-F | -110 to -115 |

Potential Biological Significance

Fluorinated β-keto esters are recognized as important pharmacophores in drug discovery. Their ability to act as enzyme inhibitors makes them attractive candidates for the development of new therapeutics. While the specific biological activity of this compound has not been extensively reported, its structural motifs suggest potential interactions with various enzymes.

Hypothetical Signaling Pathway: Enzyme Inhibition

The diagram below illustrates a hypothetical mechanism by which a β-keto ester derivative could act as a competitive inhibitor of a target enzyme, a common mode of action for this class of compounds.

Figure 3: Hypothetical enzyme inhibition pathway.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, conformation, and synthesis of this compound. The critical role of keto-enol tautomerism in defining its conformational landscape has been highlighted. While experimental data for this specific molecule is limited, this guide offers robust, scientifically-grounded protocols and predicted data based on established chemical principles and computational methods. This information serves as a valuable resource for researchers in medicinal chemistry and drug development, enabling a deeper understanding and utilization of this and similar fluorinated β-keto esters in the design of novel bioactive compounds.

References

Methodological & Application

Application Note: Synthesis of 4-Hydroxyquinoline Derivatives from Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the synthesis of 4-hydroxyquinoline derivatives, specifically utilizing Ethyl 3-(3-fluorophenyl)-3-oxopropanoate as a key starting material. The primary method described is the Conrad-Limpach synthesis, a robust and classical method for constructing the 4-quinolone core.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The Conrad-Limpach synthesis, first reported in 1887, is a powerful method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[1][2] The reaction proceeds in two key stages: first, the condensation of an arylamine with a β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the final 4-hydroxyquinoline product.[1][3] This protocol details the synthesis of 2-(3-fluorophenyl)-4-hydroxyquinolines starting from this compound and a substituted aniline.

General Reaction Scheme: The Conrad-Limpach Synthesis